![molecular formula C20H32O4 B7852382 8-iso Prostaglandin A1](/img/structure/B7852382.png)
8-iso Prostaglandin A1
Overview
Description
8-iso Prostaglandin A1 is a useful research compound. Its molecular formula is C20H32O4 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-iso Prostaglandin A1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-iso Prostaglandin A1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Stress Indicator
8-Iso prostaglandin F2α (8-ISO), a marker of oxidative stress, is formed nonenzymatically from superoxide radical attack on arachidonic acid. Studies have shown its elevated levels in various conditions indicating oxidative stress. For instance, it's significantly increased in spontaneously hypertensive rats, suggesting a role for oxygen radicals in hypertension maintenance (Schnackenberg & Wilcox, 1999). Similarly, elevated levels of free 8-iso-prostaglandin F2α have been found in the decidua basalis of women with preeclampsia, which might mediate maternal vascular dysfunction and platelet activation (Staff et al., 1999).
Vascular Function
8-iso PGF2α exhibits both contractile and dilator actions in rat pulmonary artery rings, indicating its role in modulating vascular tone. It causes contraction via direct action on TP receptors and dilation through activation of a distinct receptor leading to nitric oxide release (Jourdan et al., 1997). Also, isoprostanes, including 8-iso PGF2α, constrict cerebral arterioles, suggesting a role in reduced cerebral blood flow after brain injury (Hoffman et al., 1997).
Dietary Supplementation Effects
Dietary supplementation with aged garlic extract reduces plasma and urine concentrations of 8-iso PGF2α in both smokers and nonsmokers, indicating its potential in reducing oxidative stress in humans (Dillon et al., 2002).
Biomarker of Disease Activity
Elevated 8-iso PGF2α levels have been associated with altered bone metabolism and lower bone mass in hypercholesterolemic subjects (Mangiafico et al., 2007), and as a biomarker for disease activity and oxidative stress in multiple sclerosis (Mir et al., 2014). It's also a potential prognostic biomarker for aneurysmal subarachnoid hemorrhage (Pan et al., 2017).
Urinary Metabolite and Cardiovascular Risk
High levels of urinary F2-isoprostanes, like 8-iso PGF2α, predict cardiovascular mortality in postmenopausal women, supporting its role in cardiovascular disease pathophysiology (Roest et al., 2008).
properties
IUPAC Name |
7-[(1S,2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17?,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-UXVMJRBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-iso Prostaglandin A1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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